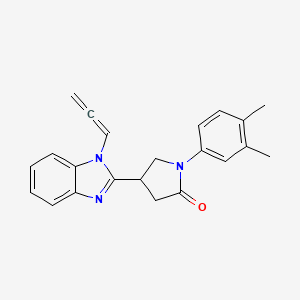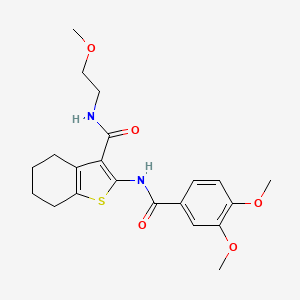![molecular formula C23H27NO5 B14953270 7-(2-hydroxy-3-{[2-(4-methoxyphenyl)ethyl]amino}propoxy)-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14953270.png)
7-(2-hydroxy-3-{[2-(4-methoxyphenyl)ethyl]amino}propoxy)-4,8-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-hydroxy-3-{[2-(4-methoxyphenyl)ethyl]amino}propoxy)-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxy-3-{[2-(4-methoxyphenyl)ethyl]amino}propoxy)-4,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the chromen-2-one core structure and introduce the desired substituents through a series of chemical reactions. For example, the hydroxy group can be introduced via hydroxylation, and the methoxyphenyl group can be added through etherification reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-(2-hydroxy-3-{[2-(4-methoxyphenyl)ethyl]amino}propoxy)-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
7-(2-hydroxy-3-{[2-(4-methoxyphenyl)ethyl]amino}propoxy)-4,8-dimethyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer, inflammation, and cardiovascular disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(2-hydroxy-3-{[2-(4-methoxyphenyl)ethyl]amino}propoxy)-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid
Uniqueness
7-(2-hydroxy-3-{[2-(4-methoxyphenyl)ethyl]amino}propoxy)-4,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H27NO5 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
7-[2-hydroxy-3-[2-(4-methoxyphenyl)ethylamino]propoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C23H27NO5/c1-15-12-22(26)29-23-16(2)21(9-8-20(15)23)28-14-18(25)13-24-11-10-17-4-6-19(27-3)7-5-17/h4-9,12,18,24-25H,10-11,13-14H2,1-3H3 |
InChI Key |
NNRODKVKUHVARF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(CNCCC3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14953208.png)
![4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953211.png)

![2-bromo-5-isopropyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide](/img/structure/B14953216.png)

![(2Z)-6-benzyl-2-(2-fluorobenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B14953229.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953233.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B14953241.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate](/img/structure/B14953248.png)
![N-[2-(5-acetamido-4-phenyl-1,3-thiazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B14953252.png)
![1-(3-Hydroxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953255.png)
![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B14953262.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B14953267.png)
